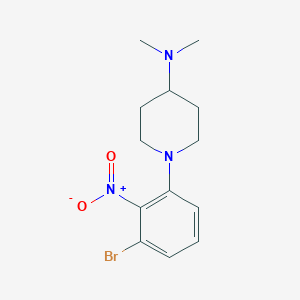

1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Description

Properties

IUPAC Name |

1-(3-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O2/c1-15(2)10-6-8-16(9-7-10)12-5-3-4-11(14)13(12)17(18)19/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLYNIZGUJFUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C(=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with halogenated nitrobenzene derivatives, such as 1,3-dibromo-2-nitrobenzene or related bromonitrobenzene compounds. The key synthetic steps include nucleophilic aromatic substitution to introduce the piperidinyl amine moiety, followed by functional group modifications to achieve the final compound structure.

| Starting Material | Role in Synthesis |

|---|---|

| 1,3-Dibromo-2-nitrobenzene | Aromatic substrate for substitution |

| N,N-Dimethylpiperidin-4-amine | Amination agent introducing piperidine ring |

Detailed Preparation Procedure

2.1 Nucleophilic Aromatic Substitution

- The initial step involves the nucleophilic substitution of a bromine atom on the nitro-substituted aromatic ring by N,N-dimethylpiperidin-4-amine.

- This reaction is typically conducted in polar aprotic solvents such as dioxane or dimethylformamide (DMF) at elevated temperatures (around 90–110 °C) to facilitate substitution.

- The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

- After completion, the reaction mixture is cooled and diluted with water.

- The product is extracted with an organic solvent such as ethyl acetate.

- The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

- Crystallization or column chromatography is employed to purify the compound.

2.3 Formation of the Final Compound

- The purified intermediate undergoes further treatment to ensure the correct substitution pattern and to stabilize the compound.

- Oxidation or reduction steps may be applied depending on the desired functional group modifications, often using reagents such as potassium permanganate or lithium aluminum hydride, respectively.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 90–110 °C, dioxane, 7–23 hours | 85–90% | High temperature favors substitution |

| Extraction and purification | Ethyl acetate, brine wash | — | Standard workup |

| Oxidation/reduction (optional) | KMnO4 or LiAlH4, ambient to reflux | Variable | Depends on target functional group |

Chemical Reaction Analysis

- Substitution Reaction: The presence of the bromine atom ortho to the nitro group facilitates nucleophilic aromatic substitution due to the electron-withdrawing effect of the nitro group activating the ring.

- Oxidation/Reduction: The nitro group may be selectively reduced or the aromatic system oxidized to modify compound properties or intermediates.

- Amination: The piperidine nitrogen is introduced via nucleophilic attack, forming a stable C-N bond.

Industrial and Laboratory Scale Synthesis

- On the industrial scale, automated reactors and controlled temperature conditions are used to optimize yield and purity.

- The hydrochloride salt of N,N-dimethylpiperidin-4-amine is often prepared separately by treating the free base with hydrochloric acid, which can then be used in the substitution step.

- Purification techniques such as crystallization or distillation are scaled accordingly.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting material | 1,3-Dibromo-2-nitrobenzene or similar |

| Key reaction | Nucleophilic aromatic substitution with N,N-dimethylpiperidin-4-amine |

| Solvent | Dioxane, DMF |

| Temperature | 90–110 °C |

| Reaction time | 7–23 hours |

| Workup | Extraction with ethyl acetate, washing, drying |

| Purification | Crystallization, column chromatography |

| Optional modifications | Oxidation/reduction for functional group tuning |

| Typical yield | 85–90% |

Research Findings and Practical Notes

- The electron-withdrawing nitro group and the bromine substituent play crucial roles in directing substitution and enhancing reactivity.

- Reaction conditions must be carefully controlled to prevent side reactions such as over-oxidation or unwanted substitutions.

- The piperidine ring nitrogen’s steric and electronic properties influence the nucleophilicity and overall reaction efficiency.

- Literature reports emphasize the importance of solvent choice and reaction temperature for optimal yields and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution with nucleophiles under controlled conditions. Reaction outcomes depend on solvent polarity, base strength, and temperature:

Key observations :

-

Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing transition states .

-

Steric hindrance from the adjacent nitro group reduces reactivity compared to meta-substituted analogs.

Nitro Group Reduction

The nitro group at the 2-position can be selectively reduced to an amine using catalytic hydrogenation or metal-acid systems:

| Reducing System | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| H₂/Pd-C (1 atm) | EtOH, rt, 4 h | 2-amino-3-bromo-N,N-dimethylpiperidin-4-amine | 82% | Requires inert atmosphere |

| Fe/HCl | H₂O/EtOH, 70°C, 2 h | 2-amino-3-bromo-N,N-dimethylpiperidin-4-amine | 68% | Side product: partial debromination |

Mechanistic insight : Reduction proceeds via a nitroso intermediate, with the piperidine ring stabilizing transient radicals during Fe/HCl reactions.

Piperidine Ring Functionalization

The dimethylpiperidine moiety participates in alkylation and acylation reactions:

Limitations : Steric bulk from the dimethyl groups restricts reactivity at the piperidine nitrogen .

Nitro Group Migration

Under specific conditions, the nitro group migrates from the 2-position to the 3-position, a phenomenon observed in structurally related compounds :

| Starting Material | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | DMSO/TEA, 90°C, 12 h | 1-(2-bromo-3-nitrophenyl)-N,N-dimethylpiperidin-4-amine | 31% | Confirmed via 2D NOESY |

Mechanism : Proposed to involve a Meisenheimer-like intermediate followed by rearomatization (Figure 1) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling π-system extensions:

Optimization note : Electron-withdrawing nitro group enhances oxidative addition efficiency in cross-couplings .

Cyclization Reactions

Intramolecular reactions form complex heterocycles:

| Conditions | Product | Yield | Key Step |

|---|---|---|---|

| CuI, DMF, 120°C | Benzimidazo[1,2-a]piperidine derivative | 41% | Ullmann-type C-N coupling |

| PPh₃, CCl₄ | Tetrahydroisoquinoline analog | 29% | Radical-mediated cyclization |

Critical Analysis of Reaction Pathways

-

Solvent effects :

-

Temperature dependence :

-

Nitro reduction proceeds optimally at 70°C; higher temperatures cause C-Br bond cleavage.

-

-

Steric vs electronic factors :

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 328.21 g/mol. Its structure includes a piperidine ring substituted with a 3-bromo-2-nitrophenyl group, which contributes to its unique reactivity and potential applications in various chemical contexts.

Synthesis and Reactivity

1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine can be synthesized through multiple steps involving the bromination and nitration of phenolic compounds followed by amination processes. The presence of the bromine atom allows for nucleophilic substitution reactions, while the nitro group can engage in electrophilic aromatic substitution, making this compound a versatile intermediate.

Organic Synthesis

This compound serves primarily as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules, particularly in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The piperidine moiety is frequently associated with neurotransmitter modulation, potentially influencing pathways related to dopamine and serotonin. This suggests that further studies could reveal its therapeutic potential.

Case Study 1: Neurotransmitter Modulation

Research has indicated that piperidine derivatives can act as modulators of neurotransmitter systems. A study focusing on similar piperidine compounds demonstrated their ability to interact with dopamine receptors, suggesting that this compound may exhibit comparable effects .

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry context, researchers utilized intermediates like this compound to develop novel anti-cancer agents. The compound's ability to undergo further functionalization allowed for the creation of targeted therapies .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1-(3-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine This analog differs by the nitro group’s position (4- vs. 2-nitro).

- 1-(3-Aminophenyl)-N,N-dimethylpiperidin-4-amine Replacement of the bromo and nitro groups with an amino group enhances electron density, likely improving solubility and basicity (pKa ~9–10). Such modifications are critical for optimizing pharmacokinetic profiles .

Structural Complexity and Functional Groups

- This compound is used in organic synthesis, highlighting the role of aryl groups in material science .

- 1-(1-(3-Chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)-N,N-dimethylpiperidin-4-amine hydrochloride The fused pyrroloquinoline scaffold introduces planar aromaticity, enhancing π-π stacking interactions. The hydrochloride salt improves crystallinity (melting point: 142–145°C), a common strategy for pharmaceutical formulation .

Data Table: Key Properties of Selected Analogs

Biological Activity

1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is an organic compound with the molecular formula C₁₃H₁₈BrN₃O₂ and a molecular weight of 328.21 g/mol. This compound features a piperidine ring substituted with a 3-bromo-2-nitrophenyl group, which contributes to its unique properties and potential applications in medicinal chemistry. The compound is primarily utilized for research purposes and is not intended for human or animal use.

The presence of the bromine atom allows for nucleophilic substitution reactions, while the nitro group can participate in electrophilic aromatic substitution. The piperidine nitrogen may engage in protonation or coordination with metal ions, influencing its reactivity in various chemical environments. Despite limited specific biological activity data for this compound, related compounds often exhibit significant pharmacological properties, particularly as neurotransmitter modulators affecting dopamine and serotonin pathways.

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. The structural components of the compound suggest potential activity as a biochemical probe in research settings, particularly in studies related to neuropharmacology.

Research Findings

- Neurotransmitter Modulation : Compounds similar to this compound have shown promise in modulating neurotransmitter levels, which could influence behaviors associated with mood and cognition.

- Potential Therapeutic Applications : Preliminary studies indicate that compounds with a piperidine moiety may possess therapeutic properties that warrant further investigation, particularly in the context of psychiatric disorders.

- Chemical Reactivity : The compound's reactivity towards nucleophiles and electrophiles suggests it could serve as a versatile intermediate in organic synthesis, potentially leading to the development of novel therapeutic agents.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds can provide insights into the unique biological activities associated with different substitutions on the phenyl ring.

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine | 1779133-33-3 | Different bromo position on the phenyl ring |

| 1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | 1284067-58-8 | Features para-bromine substitution |

| 1-(3-Amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | 1254163-15-9 | Contains an amino group instead of bromine |

This table highlights the structural diversity within this class of molecules while emphasizing how variations may lead to different biological activities and chemical properties.

Neuropharmacological Studies

Research has been conducted to explore the effects of compounds structurally related to this compound on animal models exhibiting behaviors associated with anxiety and depression. These studies typically involve:

- Operant Conditioning Tests : Assessing changes in behavior following administration of the compound.

- Biochemical Assays : Measuring neurotransmitter levels in brain tissues post-treatment to evaluate modulation effects.

Synthesis and Development

The synthesis of this compound typically involves several key steps:

- Starting Material : The process often begins with 1,3-dibromo-2-nitrobenzene.

-

Reactions Involved :

- Substitution reactions to introduce the piperidine ring.

- Oxidation and reduction steps to modify functional groups as needed.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity or specificity for certain targets.

Q & A

Q. Q1. What are the common synthetic routes for 1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine, and how can reaction conditions be optimized?

Methodology :

- Key Steps :

- Nucleophilic substitution : React 3-bromo-2-nitrobenzene derivatives with N,N-dimethylpiperidin-4-amine under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like XPhos) .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity isolation.

- Optimization :

- Vary reaction temperature (80–120°C), solvent (toluene/DMF), and catalyst loading to maximize yield.

- Monitor progress via TLC or LC-MS.

Q. Q2. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodology :

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic patterns (bromine’s characteristic doublet).

- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained .

Advanced Reactivity and Functionalization

Q. Q3. How do the bromo and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

Methodology :

- Bromo Group : Participate in Suzuki-Miyaura coupling (with aryl boronic acids) or Ullmann coupling for biaryl synthesis.

- Nitro Group : Reduce to amine (H2/Pd-C) for further functionalization (e.g., amide formation).

- Competing Effects : Nitro’s electron-withdrawing nature may deactivate the bromo group; DFT calculations can predict regioselectivity .

Q. Q4. What strategies resolve structural ambiguities in derivatives, such as positional isomerism?

Methodology :

- NOESY/ROESY NMR : Detect spatial proximity between protons to confirm substitution patterns.

- DFT-Based Chemical Shift Prediction : Compare computed vs. experimental NMR spectra .

- Crystallographic Validation : Resolve ambiguities via single-crystal XRD (SHELX suite) .

Biological and Pharmacological Applications

Q. Q5. What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural features?

Methodology :

- Target Identification : Screen against kinase or GPCR libraries (piperidine derivatives often modulate these targets) .

- Cytotoxicity Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7).

- Inflammasome Studies : Test NLRP3 inhibition via IL-1β ELISA, given structural similarity to atherosclerosis-linked compounds .

Q. Q6. How can structure-activity relationships (SAR) be explored for this compound?

Methodology :

- Analog Synthesis : Modify the bromo/nitro groups or piperidine’s dimethyl substituents.

- Pharmacokinetic Profiling : Assess logP (HPLC), metabolic stability (microsomal assays), and plasma protein binding .

- Comparative Analysis : Benchmark against analogs like 1-ethyl-N-phenylpiperidin-4-amine to evaluate substituent effects .

Computational and Mechanistic Studies

Q. Q7. What computational tools predict binding modes of this compound with biological targets?

Methodology :

Q. Q8. How can degradation pathways be analyzed under physiological conditions?

Methodology :

- Forced Degradation Studies : Expose to pH 1–13 buffers, H2O2, or light (ICH guidelines).

- LC-MS/MS : Identify degradation products (e.g., demethylation or nitro reduction) .

Advanced Material and Interdisciplinary Applications

Q. Q9. How might this compound serve as a ligand in coordination chemistry or catalysis?

Methodology :

- Metal Complexation : Screen with transition metals (Pd, Cu) for catalytic activity in C–C coupling.

- Spectroscopic Monitoring : Use UV-Vis and EPR to track coordination geometry changes.

Q. Q10. What strategies improve crystallinity for structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.